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Compound of Interest

Compound Name: S-Butyl Thiobenzoate

Cat. No.: B1281266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-Butyl
Thiobenzoate (C₁₁H₁₄OS), a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols typically

employed for such analyses.

Spectroscopic Data Summary
The structural elucidation of S-Butyl Thiobenzoate is corroborated by a combination of

spectroscopic techniques. Each method provides unique insights into the molecular framework

of the compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments. The data presented here is referenced from a spectrum

obtained on a Varian A-60D instrument.[1]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~7.95 Multiplet 2H -
Aromatic (ortho-

protons to C=O)

~7.45 Multiplet 3H -

Aromatic (meta-

& para-protons to

C=O)

3.05 Triplet 2H ~7.4
-S-CH₂-CH₂-

CH₂-CH₃

1.65 Sextet 2H ~7.4
-S-CH₂-CH₂-

CH₂-CH₃

1.45 Sextet 2H ~7.4
-S-CH₂-CH₂-

CH₂-CH₃

0.95 Triplet 3H ~7.3
-S-CH₂-CH₂-

CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

The sample for this analysis was sourced from Eastman Organic Chemicals.[1]
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Chemical Shift (δ) ppm Assignment

~191.8 C=O (Thioester carbonyl)

~137.2 Aromatic (Quaternary carbon attached to C=O)

~133.0 Aromatic (para-CH)

~128.5 Aromatic (meta-CH)

~127.1 Aromatic (ortho-CH)

~31.8 -S-CH₂-CH₂-CH₂-CH₃

~31.2 -S-CH₂-CH₂-CH₂-CH₃

~22.1 -S-CH₂-CH₂-CH₂-CH₃

~13.6 -S-CH₂-CH₂-CH₂-CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The following

data was obtained from a neat sample using a capillary cell for FTIR analysis.[1]

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3060 Medium Aromatic C-H Stretch

~2960, ~2930, ~2870 Strong Aliphatic C-H Stretch

~1685 Strong C=O Stretch (Thioester)

~1580, ~1450 Medium-Strong C=C Stretch (Aromatic Ring)

~1200 Strong C-S Stretch

~910, ~750 Strong C-H Bending (Aromatic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented includes Gas Chromatography-Mass Spectrometry (GC-MS)

and tandem mass spectrometry (MS-MS) results.[1]

GC-MS Data
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Molecular Ion (M⁺): m/z = 194

Major Fragments:

m/z Relative Intensity Probable Fragment

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 Medium [C₆H₅]⁺ (Phenyl cation)

57 High [C₄H₉]⁺ (Butyl cation)

MS-MS Data

Precursor Ion ([M+H]⁺): m/z = 195.0838

Collision-Induced Dissociation Fragments:

m/z

138.9

105

57.1

Experimental Protocols
The following are generalized experimental protocols representative of those used to acquire

the spectroscopic data for S-Butyl Thiobenzoate.

Sample Preparation: A sample of S-Butyl Thiobenzoate (typically 5-25 mg for ¹H NMR and

50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3][4] The solution should be homogeneous

and free of particulate matter.[3][5] Tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (0 ppm).[2]

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.
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¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer

acquisition time are generally required compared to ¹H NMR due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Sample Preparation (ATR): For a liquid sample like S-Butyl Thiobenzoate, the Attenuated

Total Reflectance (ATR) technique is commonly employed.[6][7][8] A small drop of the neat

liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[6]

The sample is then applied, and the sample spectrum is collected. The instrument records

an interferogram, which is then mathematically converted to a spectrum of absorbance or

transmittance versus wavenumber (typically 4000-400 cm⁻¹).[6] Multiple scans are averaged

to improve the signal-to-noise ratio.[6]

Sample Preparation: A dilute solution of S-Butyl Thiobenzoate is prepared in a volatile

organic solvent (e.g., dichloromethane, hexane).[9] The concentration is typically in the

range of 1-100 ng/µL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

Gas Chromatography: A small volume of the sample (typically 1 µL) is injected into the GC

inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a

capillary column. The column temperature is programmed to ramp up, separating the

components of the mixture based on their boiling points and interactions with the column's

stationary phase.

Mass Spectrometry: As S-Butyl Thiobenzoate elutes from the GC column, it enters the ion

source of the mass spectrometer. It is typically ionized by electron impact (EI), causing the
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molecule to fragment. The resulting positively charged ions are then separated by a mass

analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural characterization of S-
Butyl Thiobenzoate using the described spectroscopic techniques.
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Caption: Workflow for the structural characterization of S-Butyl Thiobenzoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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